but-1-ene;(E)-but-2-ene

概要

説明

but-1-ene;(E)-but-2-ene are a class of organic polymers derived from the polymerization of butenes, including 1-butene, 2-butene, and isobutylene . These polymers are known for their versatility and are used in a wide range of applications, from industrial lubricants to personal care products . This compound are similar to polyisobutylene but differ in their molecular structure and properties due to the presence of different isomers .

作用機序

Target of Action

Polybutenes, also known as but-1-ene and (E)-but-2-ene, are organic polymers primarily used in industrial applications

Mode of Action

Polybutenes are derived from a mixture of 1-butene, 2-butene, and isobutylene . Their mode of action is primarily physical, owing to their sticky and viscous nature .

Biochemical Pathways

They can undergo physical changes, such as thermal degradation .

Pharmacokinetics

They are considered relatively harmless based on acute oral and percutaneous toxicity tests .

Result of Action

The primary result of polybutenes’ action is their ability to provide viscosity or emulsifiability to more than 80 cosmetic products . They are also used in industrial applications, including sealants, adhesives, and extenders for putties used for sealing roofs and windows .

Action Environment

Environmental factors can influence the action, efficacy, and stability of polybutenes. For instance, higher molecular weight grades of polybutenes can thermally degrade to lower-molecular weight polybutenes and butene monomers . This property is valuable for various applications, such as smoke inhibition in two-stroke engine fuels .

生化学分析

Biochemical Properties

Polybutenes play a significant role in biochemical reactions, primarily due to their interaction with various enzymes, proteins, and other biomolecules. These interactions are often characterized by the compound’s ability to modulate the activity of these biomolecules. For instance, polybutenes can interact with lipases, enzymes that catalyze the hydrolysis of fats, by altering the enzyme’s conformation and activity. Additionally, polybutenes can bind to certain proteins, affecting their stability and function .

Cellular Effects

Polybutenes influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, polybutenes have been shown to affect the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels. Furthermore, polybutenes can modulate cell signaling pathways by interacting with membrane-bound receptors, thereby influencing cell function and behavior .

Molecular Mechanism

At the molecular level, polybutenes exert their effects through several mechanisms. One key mechanism involves the binding of polybutenes to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, polybutenes can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, polybutenes can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of polybutenes can change over time due to factors such as stability and degradation. Polybutenes are generally stable when exposed to light and other environmental conditions, but they can undergo autoxidation and pyrolysis during analytical treatment. Long-term studies have shown that polybutenes can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of polybutenes vary with different dosages in animal models. At low doses, polybutenes are relatively harmless and do not cause significant adverse effects. At high doses, polybutenes can cause toxic effects, including changes in body weight, food consumption, and organ function. Threshold effects have been observed, with certain dosages leading to specific physiological changes .

Metabolic Pathways

Polybutenes are involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, polybutenes can influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites. These interactions can have significant effects on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, polybutenes are transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of polybutenes, influencing their activity and function. For instance, polybutenes can bind to lipid transport proteins, facilitating their movement within cellular compartments .

Subcellular Localization

Polybutenes exhibit specific subcellular localization patterns, which can affect their activity and function. Targeting signals and post-translational modifications can direct polybutenes to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. These localizations are crucial for the compound’s role in cellular processes and biochemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

but-1-ene;(E)-but-2-ene are typically synthesized through the polymerization of butenes using catalysts such as Ziegler-Natta catalysts (e.g., titanium tetrachloride and diethyl aluminum chloride) . The polymerization process involves the drying of 1-butene, which is then fed into a reaction chamber where the catalyst is added to initiate the polymerization . The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired molecular weight and properties of the polybutene .

Industrial Production Methods

In industrial settings, polybutenes are produced using a continuous polymerization process. The feedstock, which includes a mixture of butenes, is purified to remove impurities that could interfere with the polymerization . The purified feedstock is then introduced into a reactor where the polymerization takes place under controlled conditions . The resulting polybutene is separated from the reaction mixture, purified, and sometimes modified to achieve specific properties .

化学反応の分析

Types of Reactions

but-1-ene;(E)-but-2-ene undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the molecular structure of the polybutene and the presence of different isomers .

Common Reagents and Conditions

Oxidation: This compound can react with strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: This compound may react exothermically with reducing agents, releasing hydrogen gas.

Substitution: This compound with high levels of terminal olefinic groups readily undergo substitution reactions to form specialty lubricant additives.

Major Products

The major products formed from these reactions include polyisobutenylsuccinic anhydrides and polyisobutenylsuccinimides, which are used as corrosion inhibitors and in preventing sludge formation .

科学的研究の応用

but-1-ene;(E)-but-2-ene have a wide range of scientific research applications:

Chemistry: Used as viscosity modifiers and lubricants in various chemical processes.

Biology: Employed in the formulation of personal care products due to their tackiness and stability.

Medicine: Utilized in medical adhesives and sealants.

Industry: Applied in the production of adhesives, sealants, and coatings.

類似化合物との比較

but-1-ene;(E)-but-2-ene are often compared to polyisobutylene due to their similar chemical structures. polybutenes differ in several key aspects:

Molecular Structure: This compound are made from a mixture of butenes, while polyisobutylene is produced from pure isobutylene.

Similar compounds include polyisobutylene, polybutadiene, and other polyolefins .

生物活性

But-1-ene and (E)-but-2-ene are alkenes with significant industrial applications and potential biological activities. As unsaturated hydrocarbons, they possess unique chemical properties that influence their interactions in biological systems. This article explores their biological activity, mechanisms of action, and relevant case studies.

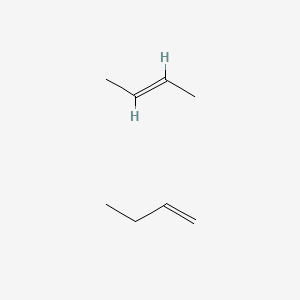

But-1-ene is a terminal alkene, while (E)-but-2-ene is a symmetrical internal alkene. Their structural differences affect their stability and reactivity:

| Property | But-1-ene | (E)-But-2-ene |

|---|---|---|

| Molecular Formula | C₄H₈ | C₄H₈ |

| Structure | CH₂=CH−CH₂−CH₃ | CH₃−CH=CH−CH₃ |

| Boiling Point | ~ 0.9 °C | ~ 4 °C (cis), ~ 1 °C (trans) |

| Stability | Less stable due to fewer alkyl substituents | More stable due to symmetrical structure |

Both but-1-ene and (E)-but-2-ene can interact with biological macromolecules, including enzymes and receptors. Their biological activity primarily arises from their ability to undergo reactions such as:

- Electrophilic Addition : Both compounds can participate in electrophilic addition reactions, which may modify biomolecules.

- Binding Interactions : They can bind to specific enzymes, potentially inhibiting or altering their activity.

Pharmacokinetics

Research indicates that both compounds exhibit low acute toxicity, suggesting a relatively safe profile for certain applications. However, they may undergo metabolic transformations that could yield reactive intermediates capable of interacting with cellular components.

Industrial Applications and Safety

A study evaluated the use of butenes in the cosmetic industry, highlighting their role as viscosity modifiers and emulsifiers. Polybutenes derived from these compounds have been shown to enhance the stability of formulations while maintaining safety profiles in dermatological applications.

Environmental Impact

Another case study assessed the environmental degradation of butenes. The compounds can undergo thermal degradation, leading to the formation of lower molecular weight products that may exhibit different biological activities. Understanding these pathways is crucial for evaluating their ecological footprint.

Research Findings

Recent research has focused on the biochemical pathways involving but-1-ene and (E)-but-2-ene:

- Gene Expression Modulation : Polybutenes have been shown to influence gene expression in certain cell lines, indicating potential roles in regulating metabolic pathways.

- Enzyme Inhibition Studies : Laboratory studies demonstrated that both compounds could inhibit specific enzymes by binding to their active sites, altering substrate access and enzymatic function.

特性

IUPAC Name |

but-1-ene;(E)-but-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8/c2*1-3-4-2/h3-4H,1-2H3;3H,1,4H2,2H3/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOOLIQYCQJDBG-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C.CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC=C.C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polybutene is an oily odorless colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless, odorless, oily liquid; [CAMEO] Molecular Weight <= 2,500: Colorless liquid; > 2,500: Colorless or pale yellow semi-solid/liquid resin or solid; [CHEMINFO] Liquid; [MSDSonline] | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polybutene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

215 to 470 °F (USCG, 1999), 215-470 °F (open cup) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYBUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.81 to 0.91 at 59 °F (USCG, 1999) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

9003-29-6, 25167-67-3, 119275-53-5 | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, homopolymer (products derived from either/or But-1-ene/But-2-ene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYBUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。